Misoprostol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water-soluble

1.64e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Management of Incomplete Abortion

Studies have established Misoprostol as a safe and effective alternative to surgical evacuation for incomplete abortions, particularly in the first trimester. Compared to surgery, Misoprostol offers several advantages:

- Reduced invasiveness: It eliminates the need for surgical procedures, minimizing risks associated with anesthesia and infection .

- Cost-effectiveness: Misoprostol treatment proves to be more cost-effective compared to surgical interventions, especially in resource-limited settings .

- Patient preference: Research suggests high patient satisfaction with Misoprostol for managing incomplete abortions due to its simplicity and reduced anxiety compared to surgery .

Clinical trials have shown Misoprostol to be highly effective in completing the abortion process, with success rates ranging from 88% to 93% .

Misoprostol is a synthetic analog of prostaglandin E1, developed primarily for its therapeutic effects in gastrointestinal disorders. It is recognized for its ability to reduce gastric acid secretion and enhance the protective mucus lining of the stomach. Misoprostol is utilized in various medical applications, including the prevention and treatment of stomach and duodenal ulcers, induction of labor, and management of postpartum hemorrhage due to uterine atony . The compound has gained prominence for its role in reproductive health, particularly in medical abortion protocols when used in conjunction with mifepristone .

The chemical structure of misoprostol can be represented as C22H38O5. It undergoes de-esterification to form its active metabolite, misoprostol acid, which is responsible for its pharmacological effects. The primary reactions involve:

- De-esterification: Misoprostol is rapidly converted to misoprostol acid upon administration.

- Metabolism: Misoprostol acid can further be reduced to various metabolites, including dinor and tetranor metabolites, although these are less well characterized .

The synthesis of misoprostol involves several key steps that modify the structure of prostaglandin E1 to enhance its stability and efficacy:

- Structural Modifications:

- Pharmaceutical Formulation: Due to its chemical instability at room temperature, formulation studies have led to stable dosage forms suitable for oral administration .

Misoprostol has diverse applications in medicine:

- Gastroenterology: Used to prevent gastric ulcers in patients taking nonsteroidal anti-inflammatory drugs.

- Obstetrics and Gynecology: Induces labor, facilitates medical abortion (often combined with mifepristone), and manages postpartum hemorrhage.

- Other Uses: It may also be employed off-label for conditions like missed miscarriage or cervical preparation prior to surgical procedures .

Misoprostol interacts with various medications and substances:

- Drug Interactions: Notable interactions include those with magnesium-containing antacids, which may affect the absorption or efficacy of misoprostol. Caution is advised when combined with other medications that may increase the risk of gastrointestinal bleeding .

- Food Interactions: While there are no significant food interactions reported, alcohol consumption can heighten the risk of gastric complications when taking misoprostol .

Several compounds share similarities with misoprostol, primarily within the class of prostaglandin analogs. Notable comparisons include:

| Compound | Structure/Properties | Unique Aspects |

|---|---|---|

| Prostaglandin E1 | Naturally occurring; less stable | Effective but short duration; requires intravenous use |

| Prostaglandin E2 | Similar mechanism but broader receptor activation | More side effects due to activation of all EP receptors |

| Carboprost | Prostaglandin F2α analog; used for postpartum hemorrhage | Stronger uterine contractions; different receptor profile |

| Dinoprostone | Another prostaglandin E2 analog; cervical ripening | Primarily used for labor induction |

Misoprostol's unique modifications enhance its stability and oral bioavailability compared to naturally occurring prostaglandins while retaining significant therapeutic efficacy in both gastrointestinal and reproductive health contexts .

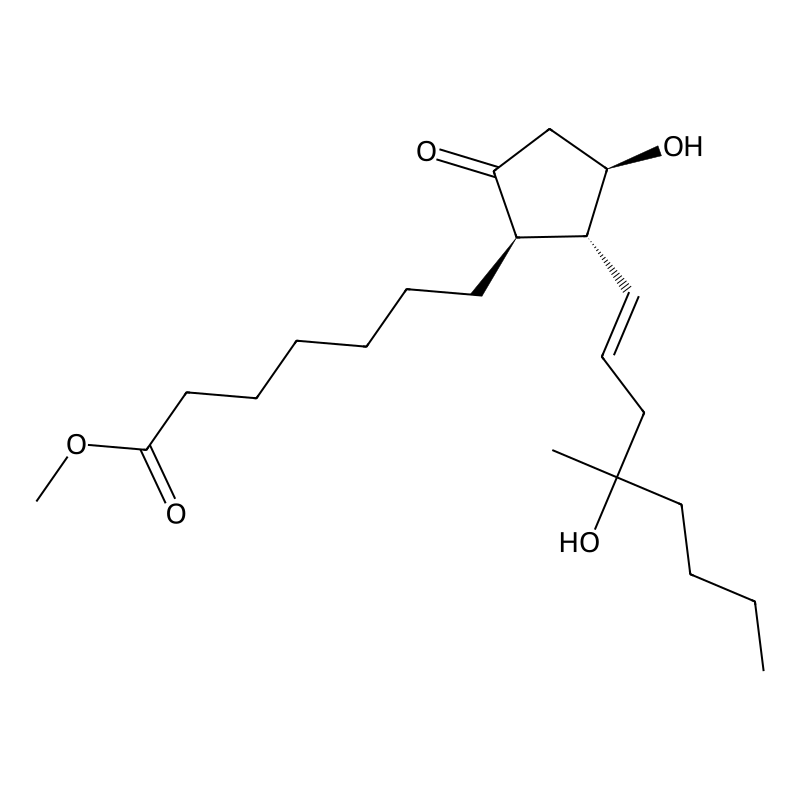

Misoprostol (C22H38O5; molecular weight 382.541 g/mol) is a 15-deoxy-16-hydroxy-16-methyl derivative of prostaglandin E1 (PGE1) [7] [8]. Unlike endogenous PGE1, which is biosynthesized from dihomo-γ-linolenic acid, misoprostol is entirely synthetic, enabling tailored modifications to overcome the limitations of natural prostaglandins [2] [7]. The compound retains the core cyclopentane ring and carboxylic acid side chain of PGE1 but introduces critical substitutions that enhance stability and receptor selectivity [8].

Table 1: Key Molecular Features of Misoprostol vs. Prostaglandin E1

| Feature | Prostaglandin E1 | Misoprostol |

|---|---|---|

| C15 Position | Hydroxyl group | Methyl group |

| C16 Position | Hydrogen | Hydroxyl and methyl groups |

| Oral Bioavailability | Low (<10%) | High (~85%) |

| Metabolic Stability | Susceptible to β-oxidation | Resistant to rapid metabolism |

Key Structural Modifications from Natural Prostaglandins

Three strategic alterations distinguish misoprostol from native PGE1:

Relocation of the Hydroxyl Group: The 15(S)-hydroxyl group in PGE1 is shifted to the 16-position in misoprostol. This change reduces susceptibility to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase, a major inactivation pathway for natural prostaglandins [7] [8].

Methylation at C16: Addition of a 16-methyl group blocks oxidation at this position, dramatically improving metabolic stability. This modification also alters the compound’s three-dimensional conformation, optimizing interactions with prostaglandin E receptor subtypes [7] [9].

Esterification of the Carboxylic Acid: The terminal carboxylic acid in PGE1 is replaced with a methyl ester in misoprostol, enhancing lipophilicity and oral absorption [8].

These modifications collectively address the short half-life, poor oral bioavailability, and dose-limiting side effects (e.g., diarrhea) associated with natural PGE1 [7] [8].

Structure-Activity Relationship Analysis

The pharmacological effects of misoprostol are exquisitely sensitive to stereochemical and substituent variations:

Cyclopentane Ring: The 11-deoxy configuration (compared to PGE1’s 11-hydroxyl group) is critical for reducing uterotonic side effects while retaining gastric cytoprotective activity [8]. Molecular dynamics simulations suggest this change minimizes interactions with FP prostaglandin receptors linked to smooth muscle contraction [5].

Upper Side Chain: The (E)-4-hydroxy-4-methyloct-1-enyl group at C9 ensures high affinity for EP3 and EP4 receptor subtypes, which mediate gastric mucus secretion and vasodilation [2] [5]. Saturation of the double bond or elongation of the chain reduces antisecretory potency by >90% [8].

Lower Side Chain: The methyl ester at C1 is hydrolyzed in vivo to the active free acid form. Prodrug design here delays systemic clearance, prolonging the duration of action [7] [9].

Critical Functional Groups:

- C9 Oxygenation: Essential for receptor binding (ΔpKi = 2.3 if removed) [5].

- C16 Methyl/Hydroxyl: Contributes to 85% of oral bioavailability [7].

- Cyclopentane C11: Deletion reduces uterine contraction potency by 40-fold [8].

Molecular Design Considerations

The development of misoprostol exemplified rational drug design to overcome three key challenges of natural PGE1 therapeutics:

Oral Activity Optimization:

Receptor Subtype Selectivity:

Thermodynamic Stability:

Design Trade-offs:

- Increased lipophilicity improved bioavailability but necessitated prodrug activation, creating a 30–60 minute lag time for therapeutic effect [7].

- The 15-deoxy configuration reduced FP receptor activity (preventing excessive uterine stimulation) but slightly diminished vasodilatory effects compared to PGE1 [8].

Receptor Binding Profile

Misoprostol exhibits a distinctive receptor binding profile characterized by selective interactions with multiple prostaglandin E2 receptor subtypes. The synthetic prostaglandin E1 analog demonstrates variable binding affinities across the four EP receptor subtypes, with preferential binding to EP3 and EP4 receptors over EP1 and EP2 subtypes [1] [2].

Prostaglandin E2 Receptor EP1 Subtype Interactions

Misoprostol demonstrates relatively low binding affinity for the EP1 receptor subtype, with reported Ki values of approximately 120 nM in mouse receptor studies [3]. The EP1 receptor represents the least preferred target for misoprostol among the four EP receptor subtypes, reflecting limited activation potential through this pathway [4]. Structural analysis indicates that misoprostol lacks the specific binding characteristics required for high-affinity EP1 receptor engagement, contrasting with its pronounced activity at other EP receptor subtypes [5].

The binding interaction between misoprostol and EP1 receptors involves stereospecific recognition patterns, with the compound showing selective binding to the receptor's orthosteric site [6]. However, the relatively weak binding affinity suggests that EP1-mediated effects are unlikely to contribute significantly to misoprostol's primary pharmacological actions at therapeutic concentrations [4].

Prostaglandin E2 Receptor EP2 Subtype Interactions

Misoprostol exhibits moderate binding affinity for EP2 receptors, with Ki values ranging from 34 to 250 nM depending on the experimental system and species studied [2] [3]. The EP2 receptor represents an intermediate binding target for misoprostol, with binding characteristics that support activation of adenylyl cyclase-coupled signaling pathways [7].

The molecular basis for EP2 receptor recognition involves specific amino acid residues within the receptor's binding pocket that accommodate misoprostol's unique structural features [8]. The compound's ability to activate EP2 receptors has been demonstrated through functional assays measuring cyclic adenosine monophosphate accumulation, confirming the physiological relevance of this binding interaction [9].

Prostaglandin E2 Receptor EP3 Subtype Interactions

The EP3 receptor represents the highest affinity binding target for misoprostol, with Ki values ranging from 7.9 to 67 nM across different experimental systems [2] [3]. Crystal structure studies have provided detailed molecular insights into the misoprostol-EP3 binding interaction, revealing a completely enclosed binding pocket that accommodates the compound's unique structural features [1].

The high-resolution crystal structure of misoprostol free acid bound to the EP3 receptor demonstrates that the compound occupies three distinct sub-pockets within the receptor's binding site [1]. The binding involves seventeen amino acid residues from transmembrane helices I, II, III, VI, and VII, with the compound forming hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the receptor-ligand complex [1].

A structured water molecule plays a crucial role in coordinating the binding interaction, bridging the hydroxyl groups of misoprostol with specific amino acid residues in the binding pocket [1]. This water-mediated interaction contributes to the high binding affinity and extended residence time of misoprostol at the EP3 receptor [1].

Prostaglandin E2 Receptor EP4 Subtype Interactions

Misoprostol demonstrates high binding affinity for EP4 receptors, with Ki values ranging from 23 to 67 nM [2] [3]. The EP4 receptor represents another high-affinity binding target for misoprostol, supporting activation of adenylyl cyclase-coupled signaling pathways similar to EP2 receptors [7].

The molecular interaction between misoprostol and EP4 receptors involves specific binding determinants that distinguish this receptor subtype from other EP receptors [10]. Functional studies have demonstrated that misoprostol can effectively activate EP4 receptors, leading to increased cyclic adenosine monophosphate production and activation of downstream signaling cascades [9].

Prostacyclin Receptor Antagonism

While misoprostol primarily functions as an agonist at prostaglandin E2 receptors, the compound has been reported to exhibit antagonistic activity at prostacyclin receptors under certain conditions [5]. However, the physiological significance of this prostacyclin receptor antagonism remains limited compared to the compound's primary EP receptor-mediated effects.

The molecular basis for prostacyclin receptor antagonism involves competitive binding interactions that prevent endogenous prostacyclin from activating these receptors [5]. This antagonistic activity occurs at higher concentrations than those required for EP receptor activation, suggesting that prostacyclin receptor antagonism may represent a secondary pharmacological effect [5].

Intracellular Signaling Pathways

Misoprostol activates distinct intracellular signaling pathways through its interactions with different EP receptor subtypes. The compound's ability to engage multiple receptor subtypes results in activation of both cyclic adenosine monophosphate-dependent and calcium-dependent signaling cascades [9] [4].

EP2 and EP4 receptor activation by misoprostol leads to stimulation of adenylyl cyclase through coupling to stimulatory G proteins, resulting in increased intracellular cyclic adenosine monophosphate levels [7] [9]. The elevated cyclic adenosine monophosphate activates protein kinase A, which phosphorylates downstream target proteins and activates the cyclic adenosine monophosphate response element-binding protein transcription factor [9].

EP3 receptor activation by misoprostol involves coupling to inhibitory G proteins, leading to inhibition of adenylyl cyclase and decreased cyclic adenosine monophosphate production [11]. However, EP3 receptors can also couple to alternative signaling pathways, including phospholipase C activation and calcium mobilization, depending on the specific receptor splice variant and cellular context [12].

The calcium signaling pathway activated by misoprostol involves protein kinase A-dependent mechanisms that promote calcium release from intracellular stores [4] [13]. This calcium mobilization occurs through activation of inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, leading to increased cytosolic calcium concentrations [4].

Comparative Receptor Selectivity Analysis

Misoprostol demonstrates a unique receptor selectivity profile when compared to other prostaglandin compounds. The compound exhibits preferential binding to EP3 and EP4 receptors over EP1 and EP2 subtypes, distinguishing it from the natural ligand prostaglandin E2, which shows relatively uniform binding across all four receptor subtypes [3].

Comparative binding studies reveal that misoprostol's selectivity profile differs significantly from other synthetic prostaglandin analogs. Sulprostone, for example, shows high affinity for EP1 and EP3 receptors but lacks significant binding to EP2 and EP4 receptors [3]. Butaprost demonstrates selective binding to EP2 receptors with minimal activity at other subtypes [3].

The receptor selectivity of misoprostol contributes to its distinct pharmacological profile, allowing for activation of specific signaling pathways while avoiding others. This selective activation pattern explains many of the compound's therapeutic effects and side effect profiles observed in clinical applications [5].

Pharmacodynamic Profile

The pharmacodynamic profile of misoprostol is characterized by dose-dependent activation of prostaglandin E2 receptors, with effects becoming apparent within 30 minutes of administration and persisting for several hours [6]. The compound demonstrates a linear dose-response relationship across the therapeutic concentration range, with higher doses producing proportionally greater receptor activation [6].

Misoprostol's pharmacodynamic effects are mediated through its active metabolite, misoprostol acid, which is responsible for receptor binding and activation [6]. The compound undergoes rapid de-esterification following absorption, with the resulting misoprostol acid exhibiting equivalent or superior binding affinity compared to the parent compound [6].

The duration of pharmacodynamic effects correlates with the compound's receptor binding characteristics, particularly its extended residence time at EP3 receptors [1]. The enclosed binding pocket structure of the EP3 receptor contributes to prolonged receptor occupancy, resulting in sustained pharmacological effects [1].

Receptor binding kinetics demonstrate that misoprostol exhibits reversible, saturable, and stereospecific binding to prostaglandin E2 receptors [6]. The binding interaction shows high affinity for misoprostol and other E-type prostaglandins while demonstrating minimal binding to F-type or I-type prostaglandins [6].

Physical Description

Color/Form

Viscous liquid

XLogP3

LogP

Melting Point

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Induction of labour

Medical Abortion

Livertox Summary

Mifepristone alone, without misoprostol, is also approved as therapy of Cushing syndrome where it is given in a higher dose and for extended periods. Long term higher doses of mifepristone have been linked to a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.

Drug Classes

Therapeutic Uses

Misoprostol is indicated for the prevention of gastric ulcer associated with the use of nonsteroidal anti-inflammatory drugs (NSAIDs), including aspirin, in patients at high risk of complications from gastric ulcer, such as the elderly, and in patients with concomitant disease or patients at high risk of developing gastric ulceration, such as those with a history of ulcer. /Included in US product labeling/

Misoprostol is indicated in the short-term treatment of duodenal ulcer. /NOT included in US product labeling/

The efficacy and tolerability of mifepristone in combo with misoprostol for termination of early pregnancy (up to 49 days of amenorrhea) are established.

A total of 132 pregnant women with average gestational age of 14.2 wk (range 11-22 wk) undergoing legal abortion volunteered for a trial utilizing vaginal admin of misoprostol. In 106 women a dose of 800 ug was utilized, whilst in 26 women 1,200-1,600 ug were given. Nonsurgical expulsion of the fetus was successful in 117 cases (88.6%). Four cases had to be excluded for various social reasons. A total of 11 did not achieve fetal expulsion within 56 hr after application of misoprostol. These cases (11/132; 8.3%) were considered failures.

In order to provide a systematic overview of the available information on the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced GI mucosal injury, we performed a meta-analysis based on all the in extenso published randomized clinical trials comparing H2-blockers or misoprostol to placebo for the prevention of NSAID-induced GI mucosal injury in arthritis patients or normal subjects. the main mucosal injury in arthritis patients or normal subjects. The main endpoints after NSAID therapy were considered the number of subjects developing gastric ulcer, or clinically relevant gastric lesions (i.e. more than 10 erosions or 1 ulcer). the total number of patients studied was 1,955, and that or normal subjects was 715. Results were analyzed by the DerSimonian and Laird method, as well as by the Peto one. The data available from the trials suggest that misoprostol prevention is of benefit in patients under NSAID treatment for the prevention of NSAID-induced gastroduodenal mucosal injury. The effect of prevention is statistically significant with both methods, and ranges from -42% (duodenal ulcer) to -79% (gastric ulcer). The prevention estimates for gastric and duodenal erosions are in between. H2-blockers seem to be less effective: prevention is not indeed demonstrable for the more relevant lesions, like gastric and duodenal ulcer.

The effectiveness and safety of intravaginal misoprostol for the induction of labor in intrauterine fetal death were studied in 72 women at 18-40 wk of pregnancy who received 100 ug drug every 12 hr until effective uterine contractions and cervical dilatation were obtained for up to 48 hr. the mean time from induction to delivery was 12.6 hr and only 6 patients required between 24 and 48 hr, at the end of which all patients had been delivered. Only the Bishop's score was significantly assoc with time from first dose to expulsion. No surgical procedure was required. Hypercontractility, sweating, fever, diarrhea, or other GI effects were not detected. It was concluded that intravaginal misoprostol appears to be safe and effective for induction of labor in intrauterine fetal death.

To test the effectiveness and safety of low-dose vaginal misoprostol for induction of labor with a live fetus. ... Labor was induced in 666 pregnant women with a live fetus in the cephalic position, who had no medical complications and no history of uterine surgery. One-fourth of a 200-ug tablet of misoprostol (50 ug) was placed in the posterior vaginal fornix every 12 hr for a max of four doses or until active labor commenced. Time from induction to delivery, side effects and neonatal outcome were evaluated. ... Labor was successfully induced in all cases. The mean time from induction to delivery was 10.4 hr. The cesarean section rate was 7.8%. There were eight perinatal deaths, six of which occurred in low birth weight fetuses. there was one case of abruptio placenta, which was less than that expected in the study population. ... Vaginal misoprostol, in very low doses, was a remarkably efficient and safe method for induction of labor with a live fetus.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BB - Prostaglandins

A02BB01 - Misoprostol

G - Genito urinary system and sex hormones

G02 - Other gynecologicals

G02A - Uterotonics

G02AD - Prostaglandins

G02AD06 - Misoprostol

Mechanism of Action

Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate.

Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output.

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGER3 [HSA:5733] [KO:K04260]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Drug Warnings

Patients of childbearing potential may use misoprostol if nonsteroidal anti-inflammatory drug (NSAID) therapy is required and patient is at high risk of complications from gastric ulcers associated with the use of NSAIDs, or is at high risk of developing gastric ulceration. Such patients must comply with effective contraceptive measures, must have had a negative serum pregnancy test within 2 weeks prior to initiation of therapy and must start misoprostol therapy only on the second or third day of the next normal menstrual period.

It is unlikely that misoprostol is distributed into breast milk since it is rapidly metabolized throughout the body. however, it is not known if the active metabolite, misoprostol acid, is distributed into breast milk. Therefore, administration of misoprostol to nursing women is not recommended because of the potential distribution of misoprostol acid, which could cause significant diarrhea in the nursing infant.

Misoprostol generally is well tolerated. The frequency of adverse effects does not appear to be affected by patient age in adults. The most frequent adverse effects associated with misoprostol therapy involve the GI tract (e.g., diarrhea, nausea, abdominal pain).

For more Drug Warnings (Complete) data for MISOPROSTOL (8 total), please visit the HSDB record page.

Biological Half Life

Terminal - 20-40 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Interactions

This study aimed to investigate the effect of acetaminophen on the hepatic microvasculature using a vascular casting technique. Acetaminophen was admin at a dose of 650 mg/kg body weight (ip) to fasted male Long Evans rats. Microvascular casting was performed at various points after drug admin. Liver casts from control rats showed good patency with normal hepatic microvasculature. Thirty-six hr after overdose with acetaminophen, liver casts showed rounded centrilobular cavities of various sizes, representing regions in which cast-filled sinusoids were absent with relatively normal microvasculature within periportal regions. Evidence of microvascular injury occurred as early as 5 hr after acetaminophen overdose. This injury consisted of changes to centrilobular sinusoids inc areas of incomplete filling and dilated centrilobular sinusoids. Misoprostol ... treatment (6 x 25 ug/kg) given before and after acetaminophen admin markedly reduced the extent of microvascular injury with only small focal unfilled areas in the casts and a generally intact microvasculature. In conclusion, this study shows that overdosage with acetaminophen resulted in an extensive, characteristic pattern of hepatic microvascular injury in the centrilobular region. The results also suggest that microvascular injury is an early event in the pathogenesis of acetaminophen hepatotoxicity. Misoprostol was found to protect against injury occurring at the microvascular level.

Cyclosporin A has markedly improved graft survival in transplant patients but its side effects, such as renal toxicity and hypertension, pose management problems in transplant recipients. This toxicity has been attributed to prostaglandin inhibition. Concurrent admin of misoprostol ... prevents chronic cyclosporin A-induced nephrotoxicity but not hypertension in rats.

The effects of misoprostol on indomethacin-induced decline in renal function were studied in 6 normotensive and 6 hypertensive female patients (mean age 60.5 yr) who were given 25 mg of indomethacin every 6 hr for 3 days, 200 ug of misoprostol every 6 hr for 3 days, and both together for 3 days, with a 4 day washout period between treatments. All patients received a salt-restricted diet, and the hypertensive patients were treated with hydrochlorothiazide. Three of the hypertensive patients and 3 of the normotensive patients had a decr in glomerular filtration rate (GFR) assoc with indomethacin therapy. when misoprostol was given with the indomethacin, 4 of these 6 patients did not experience a decline in GFR. It in concluded that misoprostol ameliorates indomethacin-induced renal dysfunction in salt-restricted and diuretic-treated middle aged women with normal serum creatinine.

Misoprostol ... was given simultaneously with acetylsalicylic acid in a double-blind, placebo-controlled randomized prospective study of 32 healthy human male subjects. Fecal blood loss was measured for 8 days ... Aspirin (650 mg qid) and misoprostol (25 ug qid) or placebo were given during days 3, 4, and 5. there was a significant (P < 0.05) incr in median blood loss ... from 0.81 to 6.05 ml/day in the aspirin with placebo group (n=16). Median blood loss was incr (from 0.75 to 3.75 ml/day)in the aspirin with misoprostol group (n=16), but this was significantly less ... than the placebo group. Mean serum salicylate concn in the placebo and misoprostol groups were similar (7.8 and 6.8 ug/ml, respectively). There were no significant changes in laboratory values in any of the subjects studied, nor were any major side-effects encountered. This study demonstrates that oral misoprostol reduced aspirin-induced GI bleeding even when admin simultaneously and at a dose level below its threshold for significant acid inhibition. This indicates a potential role for misoprostol in the prevention of gastric mucosal damage in selected patients.

Dates

Turner JV, Agatonovic-Kustrn S, Ward H: Off-label use of misoprostol in gynaecology. Facts Views Vis Obgyn. 2015 Dec 28;7(4):261-264. [PMID:27729972]

Krugh M, Maani CV: Misoprostol . [PMID:30969695]

Speer L: Misoprostol Alone is Associated with High Rate of Successful First-Trimester Abortion. Am Fam Physician. 2019 Jul 15;100(2):119. [PMID:31305043]

Frye LJ, Byrne ME, Winikoff B: A crossover pharmacokinetic study of misoprostol by the oral, sublingual and buccal routes. Eur J Contracept Reprod Health Care. 2016 Aug;21(4):265-8. doi: 10.3109/13625187.2016.1168799. Epub 2016 Apr 22. [PMID:27102981]

Fjerstad M, Trussell J, Sivin I, Lichtenberg ES, Cullins V: Rates of serious infection after changes in regimens for medical abortion. N Engl J Med. 2009 Jul 9;361(2):145-51. doi: 10.1056/NEJMoa0809146. [PMID:19587339]

Tang OS, Gemzell-Danielsson K, Ho PC: Misoprostol: pharmacokinetic profiles, effects on the uterus and side-effects. Int J Gynaecol Obstet. 2007 Dec;99 Suppl 2:S160-7. doi: 10.1016/j.ijgo.2007.09.004. Epub 2007 Oct 26. [PMID:17963768]

Foote EF, Lee DR, Karim A, Keane WF, Halstenson CE: Disposition of misoprostol and its active metabolite in patients with normal and impaired renal function. J Clin Pharmacol. 1995 Apr;35(4):384-9. [PMID:7650228]

Cook CS, Schoenhard GL, Karim A: Effect of salicylic acid on the plasma protein binding and pharmacokinetics of misoprostol acid. J Pharm Sci. 1994 Jun;83(6):883-6. doi: 10.1002/jps.2600830625. [PMID:9120826]

Hobday K, Hulme J, Homer C, Zualo Wate P, Belton S, Prata N: "My job is to get pregnant women to the hospital": a qualitative study of the role of traditional birth attendants in the distribution of misoprostol to prevent post-partum haemorrhage in two provinces in Mozambique. Reprod Health. 2018 Oct 16;15(1):174. doi: 10.1186/s12978-018-0622-4. [PMID:30326927]

Barros JG, Reis I, Graca LM: Acute misoprostol toxicity during the first trimester of pregnancy. Int J Gynaecol Obstet. 2011 May;113(2):157-8. doi: 10.1016/j.ijgo.2010.12.006. Epub 2011 Feb 22. [PMID:21333990]

Cayman Chemicals: Misoprostol MSDS

FDA Approved Drug Products: Misoprostol Tablets

FDA Approved Drug Products: Misoprostol and Diclofenac Tablets

Explore Compound Types